An In-depth Technical Guide to 3,5-Dibromobiphenyl-4-ol (CAS 4400-05-9)
An In-depth Technical Guide to 3,5-Dibromobiphenyl-4-ol (CAS 4400-05-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
3,5-Dibromobiphenyl-4-ol is a halogenated aromatic compound belonging to the class of polybrominated biphenyls (PBBs). While specific experimental data for this particular isomer is not extensively documented in publicly available literature, its structural motifs—a biphenyl core, a phenolic hydroxyl group, and bromine substituents—suggest potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, a scientifically grounded proposed synthesis pathway, predicted spectral characteristics for its identification, and an analysis of its potential biological significance and toxicological profile based on related chemical entities.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 4400-05-9 | N/A |
| Molecular Formula | C₁₂H₈Br₂O | N/A |
| Molecular Weight | 328.00 g/mol | [1] |
| IUPAC Name | 3,5-Dibromo-[1,1'-biphenyl]-4-ol | N/A |
| Synonyms | 2,6-dibromo-4-phenyl-phenol | [1] |
| Appearance | Predicted: Solid at room temperature | N/A |
| Solubility | Predicted: Soluble in organic solvents, insoluble in water | N/A |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 3,5-Dibromobiphenyl-4-ol can be envisioned through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl framework, followed by a regioselective bromination. This approach offers high yields and functional group tolerance, making it a standard method in modern organic synthesis.
Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of [1,1'-biphenyl]-4-ol
The initial step involves the palladium-catalyzed cross-coupling of a boronic acid with a halogenated phenol.
Reaction:
Detailed Protocol:
-
To a solution of 4-bromophenol (1 equivalent) and phenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3 equivalents).
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Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equivalents) to the reaction mixture.
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Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield [1,1'-biphenyl]-4-ol.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency in a wide range of substrate pairings.
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Base: Sodium carbonate is a crucial component that facilitates the transmetalation step in the catalytic cycle.
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Solvent System: The toluene/ethanol/water system provides a biphasic medium that effectively dissolves both the organic substrates and the inorganic base, promoting the reaction at the interface.
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Inert Atmosphere: Degassing is essential to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.
Step 2: Regioselective Bromination of [1,1'-biphenyl]-4-ol
The second step involves the selective bromination of the phenolic ring at the positions ortho to the hydroxyl group. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the para position is already substituted by the phenyl ring, bromination is expected to occur at the two available ortho positions.
Reaction:
Detailed Protocol:
-
Dissolve [1,1'-biphenyl]-4-ol (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.[2]
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in the same solvent dropwise with stirring.
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Allow the reaction to stir at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3,5-Dibromobiphenyl-4-ol.
Causality Behind Experimental Choices:
-
Brominating Agent: Molecular bromine is a readily available and effective reagent for the electrophilic bromination of activated aromatic rings. For a less harsh and more selective bromination, N-bromosuccinimide (NBS) could also be employed.[3]
-
Solvent: Acetic acid is a common solvent for brominations as it can protonate the carbonyl group of the intermediate, further activating the ring.
-
Temperature: Performing the addition of bromine at a low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.
Caption: Proposed two-step synthesis of 3,5-Dibromobiphenyl-4-ol.
Predicted Spectral Data for Structural Elucidation
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ 7.60-7.50 (m, 2H): These signals would correspond to the ortho-protons of the unsubstituted phenyl ring.
-
δ 7.45-7.35 (m, 3H): This multiplet would arise from the meta- and para-protons of the unsubstituted phenyl ring.
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δ 7.30 (s, 2H): The two equivalent protons on the brominated phenyl ring are expected to appear as a singlet.
-
δ 5.50 (s, 1H): The phenolic hydroxyl proton would likely appear as a broad singlet; its chemical shift is highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
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δ 150-145: Quaternary carbon attached to the hydroxyl group.
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δ 140-135: Quaternary carbon of the biphenyl linkage on the brominated ring.
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δ 135-130: Quaternary carbon of the biphenyl linkage on the unsubstituted ring.
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δ 130-128: CH carbons of the unsubstituted phenyl ring.
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δ 128-125: CH carbons of the brominated phenyl ring.
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δ 115-110: Quaternary carbons attached to the bromine atoms.
Biological Activity and Toxicological Considerations
Potential Biological Relevance
Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4] The introduction of bromine atoms can further modulate these properties. Brominated phenols and their derivatives have been investigated for various therapeutic applications.[5] Given that 3,5-Dibromobiphenyl-4-ol is categorized as a potential antineoplastic agent, it warrants further investigation into its mechanism of action and potential as a drug lead.
Toxicological Profile
As a member of the polybrominated biphenyl (PBB) family, 3,5-Dibromobiphenyl-4-ol should be handled with care. PBBs are known for their environmental persistence and potential for bioaccumulation. Toxicological studies on related brominated phenolic compounds suggest the potential for adverse health effects.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3,5-Dibromobiphenyl-4-ol represents an interesting chemical entity with potential for further research in medicinal chemistry and other fields. While a comprehensive experimental characterization is yet to be widely published, this guide provides a solid foundation for its synthesis, identification, and safe handling. The proposed synthetic route is robust and relies on well-established methodologies. The predicted spectral data offers a valuable tool for the characterization of this compound. Further research into its biological activity is warranted to explore its potential as a therapeutic agent.
References
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Podda, E., et al. (2025). 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). MDPI. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 3,5-Dibromophenol. PubChem. Available at: [Link]
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Rusu, E., et al. (2009). 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Podda, E., et al. (2025). 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). ResearchGate. Available at: [Link]
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Krasikova, Y. A., et al. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. Available at: [Link]
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EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. Available at: [Link]
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Li, Z., et al. (2023). Peptide‐Catalyzed Fragment Couplings that Form Axially Chiral Non‐C2‐Symmetric Biaryls. Angewandte Chemie International Edition. Available at: [Link]
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He, Y., et al. (2025). The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Benzyl bromination method.
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NileRed. (2023, August 27). Making Bromovanillin: A Precursor To Substituted Benzaldehydes. YouTube. Available at: [Link]
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Oceanchem Group Limited. (n.d.). 1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene]. Available at: [Link]
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Kumar, M., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules. Available at: [Link]
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